N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-1-methylpiperidine-2-carbohydrazide
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Overview
Description
N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]-1-methylpiperidine-2-carbohydrazide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-). The presence of bromine and fluorine atoms in its structure adds to its reactivity and potential for diverse chemical interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]-1-methylpiperidine-2-carbohydrazide typically involves the condensation reaction between 5-bromo-2-fluorobenzaldehyde and 1-methylpiperidine-2-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]-1-methylpiperidine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and fluorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted hydrazones or other derivatives.
Scientific Research Applications
N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]-1-methylpiperidine-2-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]-1-methylpiperidine-2-carbohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which may inhibit the activity of certain enzymes. Additionally, its hydrazone functional group allows it to participate in various biochemical pathways, potentially leading to the modulation of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]-1-methylpiperidine-2-carbohydrazide is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and potential for diverse chemical interactions. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C14H17BrFN3O |
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Molecular Weight |
342.21 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-1-methylpiperidine-2-carboxamide |
InChI |
InChI=1S/C14H17BrFN3O/c1-19-7-3-2-4-13(19)14(20)18-17-9-10-8-11(15)5-6-12(10)16/h5-6,8-9,13H,2-4,7H2,1H3,(H,18,20)/b17-9+ |
InChI Key |
DCNUVDNSEWJHGD-RQZCQDPDSA-N |
Isomeric SMILES |
CN1CCCCC1C(=O)N/N=C/C2=C(C=CC(=C2)Br)F |
Canonical SMILES |
CN1CCCCC1C(=O)NN=CC2=C(C=CC(=C2)Br)F |
Origin of Product |
United States |
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